2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant interest due to their diverse biological activities and potential applications in pharmaceuticals. The specific structure of 2-(butan-2-yl)-6-chloroimidazo[1,2-a]pyridine features a chloro substituent at the 6-position and a butan-2-yl group at the 2-position of the imidazo ring.
The compound can be synthesized using various methods, including condensation reactions involving 2-aminopyridines and carbonyl compounds, as well as more advanced synthetic routes that utilize metal-free catalysts. The literature highlights several efficient protocols for synthesizing imidazo[1,2-a]pyridines, which can be adapted to produce 2-(butan-2-yl)-6-chloroimidazo[1,2-a]pyridine specifically .
This compound falls under the category of nitrogen-containing heterocycles, specifically imidazoles and pyridines. It is classified as an organic compound with potential applications in medicinal chemistry due to its structural features that may interact with biological targets.
The synthesis of 2-(butan-2-yl)-6-chloroimidazo[1,2-a]pyridine can be achieved through several methods:
The synthetic routes often involve multiple steps, including:
Key structural data includes:
The compound is likely to undergo various chemical reactions typical for imidazo[1,2-a]pyridine derivatives:
Reactions involving this compound may require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity.
The mechanism of action for compounds like 2-(butan-2-yl)-6-chloroimidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors. The presence of both nitrogen atoms in the imidazole ring can facilitate hydrogen bonding and coordinate with metal ions in biological systems.
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit various biological activities, including anti-inflammatory and anti-cancer properties . Specific mechanisms would depend on the target protein or enzyme being inhibited or activated.
Common physical properties include:
Chemical properties include:
Relevant data from studies indicate that these compounds can exhibit significant stability when properly synthesized .
The applications of 2-(butan-2-yl)-6-chloroimidazo[1,2-a]pyridine are primarily in medicinal chemistry:
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry due to its versatile drug-like properties and broad therapeutic applications. This fused bicyclic heterocycle consists of a five-membered imidazole ring fused with a six-membered pyridine ring, creating an electron-rich system that facilitates diverse interactions with biological targets [1]. The scaffold’s significance is demonstrated by several FDA-approved drugs, including:
Table 1: Clinically Relevant Imidazo[1,2-a]pyridine Derivatives
Compound | Therapeutic Application | Development Status | Key Structural Features |
---|---|---|---|
Zolpidem | Insomnia treatment | Marketed drug | 2-Methyl-6-methylimidazopyridine |
Telacebec (Q203) | Tuberculosis | Phase II clinical | 6-Chloro-2-ethylimidazopyridine |
Alpidem | Anxiety disorders | Marketed drug | 2-Chloro-6-phenylimidazopyridine |
Olprinone | Acute heart failure | Marketed drug | 5-Methyl-2-oxoimidazopyridine |
Recent drug discovery efforts have leveraged this scaffold’s synthetic versatility to address challenging therapeutic targets. Notable examples include STAT3 inhibitors for gastric cancer (compound 8/W1131) [3] and cytochrome bcc oxidase inhibitors like telacebec (Q203) for tuberculosis [4]. The scaffold’s drug-likeness stems from its optimal balance of physicochemical properties:
Structural modifications at C2, C3, C6, and C7 positions allow fine-tuning of electronic properties and steric bulk without compromising the core pharmacophore. This adaptability has led to >20 clinical candidates since 2010 targeting diverse pathologies, including multidrug-resistant infections and oncology indications [1] [3] [4]. The scaffold’s metabolic stability can be systematically optimized through strategic substitution, as demonstrated in STAT3 inhibitor development where half-life was extended from 12.2 minutes to >60 minutes through structural refinements [3].
Substituent positioning on the imidazo[1,2-a]pyridine scaffold profoundly influences biological activity through electronic, steric, and lipophilic effects. The compound 2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine (C₁₁H₁₃ClN₂; MW 208.69 g/mol) exemplifies this structure-activity relationship, featuring two strategically positioned functional groups:
Table 2: Substituent Effects in Imidazo[1,2-a]pyridine Derivatives
Position | Substituent | Electronic Effect | Steric Contribution | Biological Impact |
---|---|---|---|---|
C6 | Chloro | σₚ = +0.23 (EWG) | Minimal | ↑ Target affinity (e.g., STAT3, QcrB) |
C2 | Butan-2-yl | σₚ = -0.01 (EDG) | High (bulky branched) | ↑ Lipophilicity (cLogP +1.8 vs H) |
C3 | Carboxamide | Variable | Moderate | Target-specific recognition |
C5/8 | Methyl/methoxy | σₚ = -0.17 (EDG) | Low | Metabolic stabilization |
The C6-chloro substituent significantly influences electronic properties and binding interactions:
The C2-butan-2-yl group contributes predominantly steric and lipophilic effects:
Synergistic effects emerge when these substituents combine:
In chalcone-Schiff base hybrids, 6-chloro substitution enhanced anti-lung cancer activity (GI₅₀ = 22.3 μM against A-459) through improved STAT3 inhibition, while 2-alkyl chains modulated antibacterial potency against Staphylococcus aureus (MIC = 64-175 μg/mL) via membrane disruption [7]. The strategic incorporation of chloro and branched alkyl groups thus represents a versatile approach for optimizing imidazopyridine-based therapeutics.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3